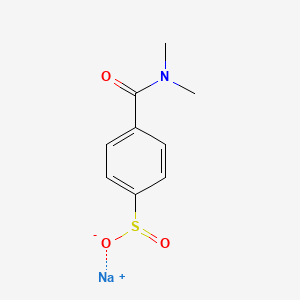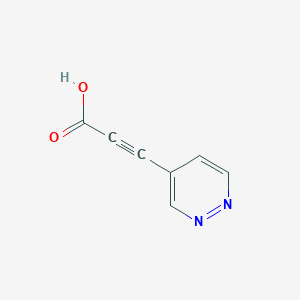
7-Bromo-8-fluoroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-fluoroquinolin-3-amine is a chemical compound with the molecular formula C₉H₆BrFN₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoroquinolin-3-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes halogenation. The reaction conditions often include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective compounds, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-fluoroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The compound’s fluorine and bromine atoms enhance its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoroquinolin-3-amine
- 8-Bromoquinolin-3-amine
- 7-Chloro-8-fluoroquinolin-3-amine
Uniqueness
7-Bromo-8-fluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation imparts distinct chemical and biological properties, such as enhanced reactivity and improved binding affinity to molecular targets, compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C9H6BrFN2 |
|---|---|
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
7-bromo-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI-Schlüssel |
FMEOBFFUTSOJEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


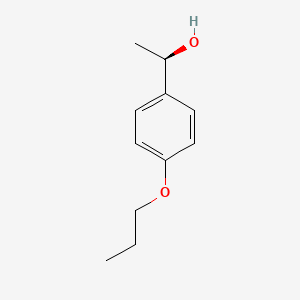

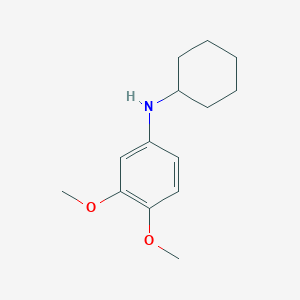

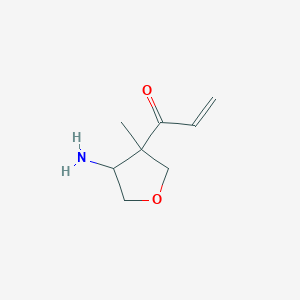
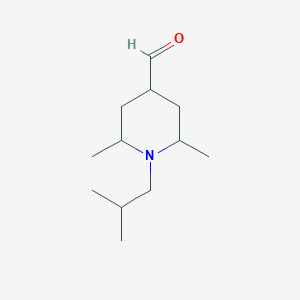
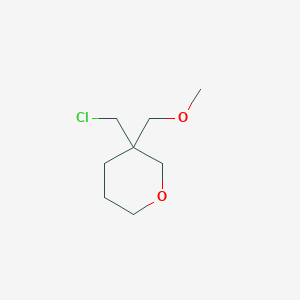
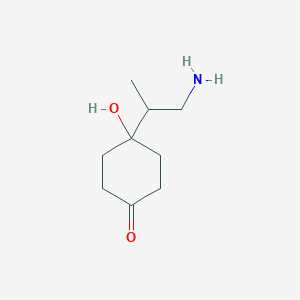
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)

